molecular formula C21H36O4Si B12879232 (3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one

(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one

Cat. No.: B12879232
M. Wt: 380.6 g/mol
InChI Key: RUMJJBFTZIDROK-KXCTWPOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic molecule with significant potential in various scientific fields. This compound features a cyclopenta[b]furan-2-one core, which is a bicyclic structure, and is functionalized with a tert-butyldimethylsilyl (TBDMS) ether and an enone side chain. The stereochemistry of the molecule is defined by its multiple chiral centers, making it an interesting subject for stereoselective synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one typically involves multiple steps, starting from simpler precursors. The key steps often include:

    Formation of the Cyclopenta[b]furan-2-one Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the TBDMS Group: The tert-butyldimethylsilyl group is introduced using TBDMS chloride in the presence of a base such as imidazole.

    Attachment of the Enone Side Chain: This step involves the formation of the enone moiety through aldol condensation or other carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of various oxidized products.

    Reduction: Reduction of the enone can yield saturated ketones or alcohols, depending on the conditions and reagents used.

    Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Tetrabutylammonium fluoride (TBAF) for TBDMS deprotection.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols or ketones, and various substituted analogs depending on the specific reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activity, including enzyme inhibition or receptor binding studies.

Medicine

The compound and its derivatives could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents, due to their ability to interact with biological targets.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets. The enone moiety can act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the modulation of enzyme activity or receptor function, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one: A simpler analog without the TBDMS and enone functional groups.

    tert-Butyl substituted hetero-donor TADF compounds: These compounds share the tert-butyl group but differ in their overall structure and applications.

Properties

Molecular Formula

C21H36O4Si

Molecular Weight

380.6 g/mol

IUPAC Name

(3aR,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

InChI

InChI=1S/C21H36O4Si/c1-7-8-9-10-15(22)11-12-16-17-13-20(23)24-18(17)14-19(16)25-26(5,6)21(2,3)4/h11-12,16-19H,7-10,13-14H2,1-6H3/b12-11+/t16-,17-,18+,19-/m1/s1

InChI Key

RUMJJBFTZIDROK-KXCTWPOZSA-N

Isomeric SMILES

CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCCCCC(=O)C=CC1C(CC2C1CC(=O)O2)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.